molecular formula C20H25NO3 B2443420 1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one CAS No. 1022427-22-0

1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one

Cat. No.: B2443420
CAS No.: 1022427-22-0
M. Wt: 327.424
InChI Key: VTOCYJQHRNFMGM-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one is a synthetically crafted indole derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a 5,7-dihydroindol-4-one core structure, which is a privileged scaffold in the construction of numerous biologically active molecules and natural products. Indole derivatives are recognized as prevalent moieties in selected alkaloids and are investigated for their diverse biological properties, which can include anti-cancer, anti-fungal, anti-inflammatory, and anti-viral activities . The 3,4-dimethoxyphenylmethyl substitution pattern on the indole nitrogen is a key structural feature that can influence the compound's electronic properties and its binding interactions with biological targets. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents and in the study of structure-activity relationships (SAR). The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-13-8-15-16(10-20(2,3)11-17(15)22)21(13)12-14-6-7-18(23-4)19(9-14)24-5/h6-9H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOCYJQHRNFMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1CC3=CC(=C(C=C3)OC)OC)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Methylation: The final step involves the methylation of the indole nitrogen and other positions using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one as an anticancer agent. Its mechanism of action involves:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in cancer cells. This effect is critical for preventing the proliferation of cancer cells and is often associated with the induction of apoptosis (programmed cell death) .
  • Apoptosis Induction : In vitro studies demonstrated that this compound can effectively trigger apoptosis in various cancer cell lines, including breast cancer cells . The ability to selectively target cancer cells while sparing normal cells is a significant advantage in cancer therapy.

Antimicrobial Properties

Beyond its anticancer effects, there are indications that this compound exhibits antimicrobial activity. Preliminary evaluations suggest that it may inhibit the growth of certain bacterial strains, although further studies are required to elucidate its full spectrum of antimicrobial efficacy .

Case Study 1: Breast Cancer Treatment

A study focused on the synthesis and biological evaluation of related compounds revealed that derivatives of this compound exhibited potent antiproliferative effects against MCF-7 breast cancer cells. The compounds demonstrated IC50 values as low as 52 nM in these cells .

Case Study 2: Mechanistic Insights

Research into the mechanistic pathways revealed that the compound targets tubulin polymerization—an essential process in cell division—leading to mitotic catastrophe in cancer cells. This was confirmed through immunofluorescence staining techniques which showed multinucleation as a result of disrupted mitosis .

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its trimethyl substitution at the 2,6,6-positions and the presence of the 3,4-dimethoxyphenyl group contribute to its unique reactivity and potential therapeutic applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Biological Activity

1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one is a compound belonging to the indole family, characterized by its unique structure that incorporates a dimethoxyphenyl group. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19H23NO3
  • Molar Mass : 313.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Cell Cycle Modulation : Preliminary studies suggest that it can induce apoptosis in cancer cell lines by arresting the cell cycle at critical phases .

Antitumor Activity

Recent studies have demonstrated the compound's potential as an antitumor agent. In vitro assays revealed significant inhibition rates against various cancer cell lines:

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

These results indicate that the compound exhibits strong cytotoxic effects against lung (A549), liver (HepG2), prostate (DU145), and breast (MCF7) cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent in clinical applications .

Case Study 1: Anticancer Efficacy

A study investigated the effects of the compound on HepG2 liver cancer cells. Results indicated that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers and a decrease in cell viability. The study concluded that the compound could be developed further as a therapeutic agent for liver cancer treatment .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively at low concentrations, indicating its potential utility in developing new antibiotics .

Discussion

The biological activity of this compound highlights its promise as a lead compound in drug discovery for both anticancer and antimicrobial therapies. Its ability to modulate key cellular pathways positions it as an attractive candidate for further research.

Q & A

Q. Table 1. Key Analytical Parameters for Characterization

TechniqueParametersReference
1H NMR δ 6.8–7.2 (aromatic H), δ 3.8 (OCH3)
HPLC Retention time: 8.2 min (C18, 70:30 ACN:H2O)
HRMS [M+H]+ calc. 380.2114, obs. 380.2109

Q. Table 2. Stability Study Design (Example)

FactorLevelsResponse Metric
pH3, 7, 11% Degradation
Temperature25°C, 40°C, 60°Ct1/2 (hours)
Replicatesn=4 per conditionHPLC area %

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